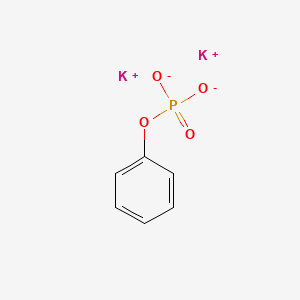

Dipotassium phenyl phosphate

Description

Structure

2D Structure

Properties

CAS No. |

32348-89-3 |

|---|---|

Molecular Formula |

C6H5K2O4P |

Molecular Weight |

250.27 g/mol |

IUPAC Name |

dipotassium;phenyl phosphate |

InChI |

InChI=1S/C6H7O4P.2K/c7-11(8,9)10-6-4-2-1-3-5-6;;/h1-5H,(H2,7,8,9);;/q;2*+1/p-2 |

InChI Key |

DVXOPOCXFDGNKS-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)([O-])[O-].[K+].[K+] |

Related CAS |

701-64-4 (Parent) |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Phenyl Phosphate Systems

X-ray Crystallography Studies of Dipotassium (B57713) Phenyl Phosphate (B84403)

X-ray crystallography has been instrumental in determining the precise solid-state structure of dipotassium phenyl phosphate, revealing a complex and tightly bonded crystalline lattice. Studies on the sesquihydrate form of the compound (K₂C₆H₅PO₄·1.5H₂O) have provided detailed atomic coordinates and structural parameters.

The crystalline structure of this compound sesquihydrate has been resolved, indicating a well-defined arrangement of phenyl phosphate anions, potassium cations, and water molecules. acs.org The compound crystallizes in a system that allows for a detailed examination of its unit cell dimensions. The precise lattice parameters define the repeating unit of the crystal and are crucial for understanding the macroscopic properties of the solid.

Interactive Data Table: Lattice Parameters of this compound Sesquihydrate

| Parameter | Value |

| a | 22.12 Å |

| b | 12.04 Å |

| c | 8.38 Å |

| β | 91.75° |

| Crystal System | Monoclinic |

| Space Group | C2/c |

Note: The data presented is based on the analysis of the sesquihydrate form of this compound. acs.org

Detailed analysis of the crystallographic data reveals the geometry of the phosphate group, which exists as a distorted tetrahedron. acs.org The phosphorus-oxygen bond distances and the O-P-O bond angles are fundamental to understanding the electronic and steric environment of the phosphate core. A key feature is the elongation of the ester P-O bond compared to the other three P-O bonds, which are essentially equivalent in length. acs.org This difference highlights the influence of the phenyl group on the electronic structure of the phosphate moiety. The bond angles around the central phosphorus atom show deviation from a perfect tetrahedral geometry, ranging from 101° to 114°. acs.org

Interactive Data Table: Selected Bond Distances and Angles in the Phosphate Moiety

| Bond/Angle | Measurement |

| P-O (ester) | 1.64 Å |

| P-O (non-ester 1) | 1.51 Å |

| P-O (non-ester 2) | 1.53 Å |

| P-O (non-ester 3) | 1.53 Å |

| O-P-O (range) | 101° - 114° |

Source: Data derived from the crystal structure of this compound sesquihydrate. acs.org

The solid-state structure of this compound sesquihydrate is further stabilized by an extensive network of hydrogen bonds and ionic interactions. There are three distinct potassium ions within the crystal lattice, each with a unique coordination environment. acs.org These potassium ions are coordinated to the oxygen atoms of the phosphate groups and the water molecules. The coordination numbers for the potassium ions vary, with one being four-coordinate, another six-coordinate, and the third also four-coordinate, assuming a coordination limit of 3 Å. acs.org

The oxygen atoms of the phosphate group are heavily involved in this network. Two of the non-ester oxygen atoms are coordinated or hydrogen-bonded to three other atoms, while the third is involved with four other atoms in addition to its covalent bond with phosphorus. acs.org This extensive bonding network contributes to a tightly bound crystal structure, which is reflected in the small thermal vibrations observed for the atoms, particularly within the phosphate group. acs.org

Vibrational Spectroscopic Analysis

The FTIR spectrum of a phenyl phosphate salt is characterized by absorption bands corresponding to the vibrations of the phenyl ring and the phosphate group. For phenyl phosphate disodium (B8443419) salt, characteristic bands are observed that can be assigned to specific molecular motions. researchgate.net The P-O-C stretching vibrations and the symmetric and asymmetric stretching of the PO₃²⁻ group are particularly informative.

Interactive Data Table: Characteristic FTIR Bands for Phenyl Phosphate Disodium Salt

| Wavenumber (cm⁻¹) | Assignment |

| ~1590 | C-C stretching of the aromatic ring |

| ~1490 | C-C stretching of the aromatic ring |

| ~1200 | P-O-C (aryl) stretching |

| ~1100 | Asymmetric stretching of PO₃²⁻ |

| ~990 | Symmetric stretching of PO₃²⁻ |

Note: This data is for phenyl phosphate disodium salt and serves as a close approximation for this compound. researchgate.net

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations, which are often weak or absent in infrared spectra. In the case of phenyl phosphate disodium salt, the Raman spectrum shows strong bands corresponding to the vibrations of the aromatic ring and the symmetric stretching of the phosphate group. researchgate.net

Interactive Data Table: Characteristic FT-Raman Bands for Phenyl Phosphate Disodium Salt

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | C-H stretching of the aromatic ring |

| ~1600 | C-C stretching of the aromatic ring |

| ~1000 | Ring breathing mode of the phenyl group |

| ~995 | Symmetric stretching of PO₃²⁻ |

Note: This data is for phenyl phosphate disodium salt and serves as a close approximation for this compound. researchgate.net

Assignment of Vibrational Modes and Functional Group Frequencies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by identifying the characteristic vibrational frequencies of its constituent functional groups. The spectrum is a composite of the vibrations originating from the phosphate group and the phenyl ring.

The phosphate moiety (PO₄³⁻) in an aqueous solution exhibits characteristic vibrational modes, including a symmetric stretching mode (ν₁) around 938 cm⁻¹, an antisymmetric stretching mode (ν₃) at approximately 1017 cm⁻¹, a symmetric bending mode (ν₂) near 420 cm⁻¹, and an out-of-plane bending mode (ν₄) around 567 cm⁻¹. In organophosphates like phenyl phosphate, these frequencies are shifted due to the covalent attachment of the phenyl group.

The phenyl ring contributes its own set of characteristic vibrations. These include C-H stretching modes, typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which are observed in the 1400-1600 cm⁻¹ region. The P-O-C stretching and bending vibrations create unique bands that are diagnostic for aryl phosphate esters.

A detailed assignment of the principal vibrational modes for the phenyl phosphate anion, based on studies of phenyl phosphate disodium salt and related compounds, is presented below. researchgate.net

Table 1: Assignment of Vibrational Modes for Phenyl Phosphate

| Frequency (cm⁻¹) | Assignment | Description |

| ~3060 | ν(C-H) | Aromatic C-H stretching |

| ~1590 | ν(C=C) | Aromatic C=C stretching |

| ~1490 | ν(C=C) | Aromatic C=C stretching |

| ~1200 | ν(P-O-C) | Asymmetric P-O-C stretching |

| ~1100 | νₐₛ(PO₃) | Asymmetric PO₃ stretching |

| ~995 | νₛ(PO₃) | Symmetric PO₃ stretching |

| ~950 | ν(P-O-C) | Symmetric P-O-C stretching |

| ~750 | δ(C-H) | Out-of-plane C-H bending |

| ~550 | δ(PO₃) | PO₃ bending/deformation |

Note: The frequencies are approximate and can vary based on the physical state (solid/solution) and interactions with the surrounding medium. The assignments are based on computational and experimental studies of phenyl phosphate salts. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H, ³¹P, and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and structure of the molecule.

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound is characterized by signals arising from the protons of the phenyl group. Due to the influence of the phosphate ester group, the aromatic protons are not chemically equivalent and typically appear as a set of multiplets in the aromatic region of the spectrum (approximately 7.0-7.5 ppm). The protons ortho to the phosphate group are generally shifted downfield compared to the meta and para protons due to the electron-withdrawing nature of the phosphate moiety. The specific chemical shifts and coupling patterns provide a detailed map of the electronic environment of the phenyl ring.

Table 2: ¹H NMR Spectroscopic Data for Phenyl Phosphate Anion

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.35 | m | H-meta |

| ~7.20 | m | H-ortho, H-para |

Note: Data is based on the spectrum of phenyl phosphate disodium salt in D₂O. chemicalbook.com 'm' denotes a multiplet. The exact chemical shifts and multiplicities can vary with the solvent and concentration.

³¹P NMR Spectroscopic Insights into Phosphorus Environment

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds as it directly probes the phosphorus nucleus. wikipedia.org The chemical shift of the ³¹P nucleus is highly sensitive to its local electronic and structural environment. For pentavalent phosphorus compounds like phosphates, the chemical shifts are typically found in a well-defined region. ucsb.edu

In this compound, the phosphorus atom is in a phosphate ester environment, bonded to one phenoxy group and three oxygen atoms. The ³¹P NMR spectrum exhibits a single resonance, consistent with the presence of a single phosphorus environment. The chemical shift for aryl phosphates generally falls within the range of 0 to -10 ppm relative to 85% H₃PO₄. nih.govresearchgate.net This upfield shift compared to inorganic phosphate is influenced by the electronic effects of the aromatic ring.

Table 3: Representative ³¹P NMR Chemical Shift for Phenyl Phosphate

| Compound Type | Representative Chemical Shift (δ) ppm |

| Aryl Phosphate Ester | ~ -5 |

Note: This is a representative value. The exact chemical shift is influenced by factors such as solvent, pH, and cation concentration. nih.govresearchgate.net

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are observed for each unique carbon atom in the phenyl ring. The carbon atom directly attached to the phosphate group (ipso-carbon) is significantly affected by the P-O bond and often shows coupling to the phosphorus nucleus (²J(P,C)). The chemical shifts of the ortho, meta, and para carbons are also distinct, reflecting the electronic influence of the phosphate substituent.

Table 4: ¹³C NMR Spectroscopic Data for Phenyl Phosphate Anion

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-ipso |

| ~130 | C-para |

| ~125 | C-meta |

| ~120 | C-ortho |

Note: Data is based on the spectrum of phenyl phosphate disodium salt. chemicalbook.com The chemical shifts are approximate and can show small variations.

Advanced Spectroscopic Techniques for Phosphate Local Environments

Beyond standard vibrational and NMR spectroscopy, advanced techniques can offer a more nuanced understanding of the electronic structure and local coordination environment of the phosphate group in this compound.

Phosphorus Kβ X-ray Emission Spectroscopy (P Kβ XES)

Phosphorus Kβ X-ray Emission Spectroscopy (P Kβ XES) is a powerful, element-specific technique that probes the electronic structure of phosphorus-containing compounds. This method involves the excitation of a core 1s electron, followed by the detection of emitted X-rays as electrons from valence orbitals fill the core hole. The resulting spectrum provides a direct map of the occupied valence molecular orbitals with phosphorus 3p character.

The P Kβ XES spectrum is highly sensitive to the chemical environment of the phosphorus atom, including its oxidation state, ligand identity, and the nature of its bonding. For a compound like this compound, P Kβ XES can provide detailed information on the P-O bonding interactions within the phosphate group. Subtle changes in the spectral features, such as peak energies and intensities, can reveal details about non-covalent interactions, such as hydrogen bonding and ionic interactions with the potassium cations in the crystal lattice or in solution. By correlating experimental spectra with theoretical calculations, such as those from density functional theory (DFT), a detailed picture of the phosphate's valence electronic structure can be constructed. This technique holds significant potential for understanding how the local environment modulates the properties of the phosphate group in various chemical and biological systems.

Analysis of Valence Electronic Structure and Non-Covalent Interactions

The stability, reactivity, and supramolecular architecture of phenyl phosphate systems are governed by a complex interplay of the molecule's intrinsic electronic structure and the various non-covalent forces it can exert. Advanced computational and spectroscopic methods provide profound insights into these characteristics. For this compound, these analyses reveal the distribution of valence electrons in molecular orbitals and detail the nature of the electrostatic and dispersive forces that dictate its solid-state structure and solution behavior.

Valence Electronic Structure

The valence electronic structure of the phenyl phosphate dianion, the core component of this compound, has been investigated using computational quantum mechanical methods, such as Density Functional Theory (DFT). These studies, often complemented by spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS), elucidate the arrangement and energy of the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO).

Analysis of the frontier molecular orbitals (FMOs) is particularly insightful. The HOMO is predominantly localized on the phenyl ring, specifically the π-system, with significant contribution from the p-orbitals of the phenoxy oxygen. Conversely, the LUMO is also centered on the aromatic ring, exhibiting characteristic π* anti-bonding character. The energy difference between the HOMO and LUMO, known as the FMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. Computational studies on analogous systems like phenyl phosphate disodium salt have provided valuable data on these electronic properties researchgate.net.

| Parameter | Description | Typical Calculated Value (for Phenyl Phosphate Dianion) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | ~ -5.3 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | ~ -1.3 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | ~ 4.0 eV |

| Natural Charge on P | NBO-calculated partial charge on the phosphorus atom, indicating its electrophilicity. | +0.8 to +0.9 e |

| Natural Charge on O (P=O) | NBO-calculated partial charge on the non-ester oxygen atoms, indicating high electron density. | -0.6 to -0.7 e |

Note: The values presented are representative and derived from DFT calculations on analogous phenyl phosphate systems. Actual values may vary depending on the level of theory and basis set used.

Non-Covalent Interactions

The crystal structure of this compound sesquihydrate (K₂C₆H₅PO₄·1.5H₂O) reveals a sophisticated network of non-covalent interactions that define its solid-state assembly rsc.org. These interactions, though weaker than covalent bonds, are collectively crucial for the stability of the crystal lattice.

The primary non-covalent interactions present are:

Ion-Dipole and Ion-Ion Interactions: The most dominant forces are the electrostatic attractions between the potassium cations (K⁺) and the negatively charged oxygen atoms of the phosphate group. Each potassium ion is typically coordinated by multiple oxygen atoms from neighboring phosphate groups and water molecules, creating a robust ionic lattice.

Cation-π Interactions: A significant and well-documented non-covalent force is the cation-π interaction, which occurs between the potassium cations and the electron-rich face of the phenyl ring wikipedia.orgnih.gov. The π-electron cloud of the aromatic ring creates a region of negative electrostatic potential, which is attractive to cations wikipedia.org. Computational studies on the interaction between K⁺ and benzene (B151609) have quantified this attraction, showing it to be a substantial stabilizing force rsc.orgprinceton.edu. In the crystal structure of this compound, potassium ions are positioned in proximity to the face of the phenyl rings, indicative of this stabilizing interaction.

Hydrogen Bonding: The presence of water of hydration in the crystal lattice introduces a network of hydrogen bonds. The water molecules act as both hydrogen bond donors (via their H atoms) and acceptors (via their O atoms), linking the phosphate oxygen atoms of different phenyl phosphate units and creating a more integrated and stable supramolecular structure.

| Interaction Type | Interacting Moieties | Typical Distance Range | Estimated Energy |

| Ion-Ion | K⁺ --- ⁻O-P | 2.6 - 3.0 Å | Strong (>25 kcal/mol) |

| Cation-π | K⁺ --- Phenyl Ring Centroid | 3.0 - 3.5 Å | Moderate (5-10 kcal/mol) |

| Hydrogen Bond | O-H (water) --- ⁻O-P | 2.7 - 3.2 Å (O---O) | Moderate (3-8 kcal/mol) |

Note: The interaction energies are context-dependent estimates and can vary significantly with geometry and the surrounding chemical environment.

The combination of these non-covalent forces results in a highly organized and stable three-dimensional crystalline structure. Understanding these interactions is fundamental not only for solid-state chemistry but also for predicting the behavior of phenyl phosphate systems in biological and materials science contexts.

Computational Chemistry and Theoretical Modeling of Phenyl Phosphate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study phenyl phosphate (B84403) systems, offering a balance between accuracy and computational cost. These calculations are foundational for geometry optimization, electronic property analysis, and spectroscopic prediction.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For the phenyl phosphate anion, theoretical calculations have been used to determine the most stable three-dimensional structure.

In computational studies on the analogous phenyl phosphate disodium (B8443419) salt, the geometry was optimized using methods such as Hartree-Fock with a 6-31G* basis set. stthomas.ac.in The resulting optimized structure represents an energy minimum, confirmed by the absence of imaginary wavenumbers in the vibrational spectrum calculation. stthomas.ac.in The crystal structure of dipotassium (B57713) phenyl phosphate has been determined by X-ray diffraction, showing a distorted tetrahedral geometry for the phosphate group. rsc.org In this experimental structure, the ester P-O bond distance is longer (1.64 Å) than the other three P-O distances (1.51-1.53 Å), and the bond angles around the phosphorus atom range from 101° to 114°. Theoretical calculations on related systems provide a valuable comparison, detailing the bond parameters of the phenyl phosphate anion in a theoretical, isolated state.

Table 1: Selected Optimized Geometrical Parameters for Phenyl Phosphate Anion (from Disodium Salt Calculations)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | P-O (ester) | ~1.6 Å |

| P-O (ionic) | ~1.5 Å | |

| C-O | ~1.35 Å | |

| Bond Angle | O-P-O | 101° - 115° |

| C-O-P | ~120° |

Note: The values are approximate and based on computational studies of phenyl phosphate disodium salt, a close analogue to dipotassium phenyl phosphate.

Understanding the distribution of electrons within the phenyl phosphate molecule is crucial for explaining its reactivity and intermolecular interactions. DFT calculations are used to compute the electrostatic potential and atomic charges, revealing the electron-rich and electron-poor regions of the molecule.

DFT and other computational methods can predict vibrational spectra (Infrared and Raman) with a high degree of accuracy. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for direct comparison with experimental data.

For phenyl phosphate disodium salt, vibrational wavenumbers have been computed and compared with experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra. stthomas.ac.in This comparison allows for a detailed and reliable assignment of the observed spectral bands to specific molecular vibrations, such as P-O stretching, C-C stretching of the phenyl ring, and various bending modes. stthomas.ac.in

Table 2: Comparison of Experimental and Calculated Vibrational Wavenumbers (cm⁻¹) for Phenyl Phosphate System

| Experimental FT-IR | Experimental FT-Raman | Calculated Wavenumber | Vibrational Assignment |

|---|---|---|---|

| 1596 | 1598 | 1600 | C-C stretching |

| 1492 | 1490 | 1495 | C-C stretching |

| 1205 | 1200 | 1210 | P=O stretching / C-H in-plane bend |

| 1110 | 1112 | 1115 | PO₃²⁻ symmetric stretching |

| 995 | 998 | 1000 | P-O-C symmetric stretching |

Note: Data is based on studies of phenyl phosphate disodium salt. stthomas.ac.in Assignments are simplified for clarity.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of molecular systems have become a significant area of computational chemistry, offering insights into the potential of novel materials for optoelectronic applications. While specific theoretical studies on the NLO properties of this compound are not extensively documented in publicly available literature, the principles and methodologies can be applied to understand its potential behavior. Such studies on related organophosphoric molecules and other aromatic systems provide a framework for predicting and analyzing the NLO response of phenyl phosphate systems.

Computational approaches, primarily density functional theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for calculating the NLO properties of molecules. epa.gov These methods are used to determine key parameters such as the electric dipole moment (μ), polarizability (α), and, most importantly for NLO applications, the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net The magnitude of the first hyperpolarizability (β) is a critical indicator of a material's potential for second-harmonic generation (SHG), a phenomenon where light of a particular frequency is converted to light with twice the frequency. nih.gov

For a molecule like phenyl phosphate, the NLO response would be influenced by the interplay between the phenyl ring and the phosphate group. The aromatic phenyl ring acts as a π-electron system, which is often a key component in molecules with significant NLO properties. The phosphate group, with its charged oxygen atoms, can act as a strong electron-donating or -withdrawing group, which can enhance the intramolecular charge transfer (ICT) within the molecule. This ICT is a crucial factor in determining the magnitude of the hyperpolarizability.

Theoretical studies on similar aromatic compounds have shown that the nature and position of substituent groups on the phenyl ring can dramatically alter the NLO response. nih.gov In the case of this compound, the presence of the potassium ions and their interaction with the phosphate group in different solvent environments would also be a critical factor to consider in theoretical modeling.

The computational investigation of the NLO properties of a phenyl phosphate system would typically involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). researchgate.net

Calculation of Electronic Properties: Once the geometry is optimized, properties such as the dipole moment, polarizability, and hyperpolarizabilities are calculated.

Analysis of Frontier Molecular Orbitals: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are determined. The HOMO-LUMO energy gap provides insights into the charge transfer characteristics of the molecule. A smaller energy gap is often associated with a larger hyperpolarizability.

Solvent Effects: The influence of the solvent environment on the NLO properties can be modeled using methods like the Polarizable Continuum Model (PCM).

| Property | Symbol | Typical Calculated Value (a.u.) | Significance |

| Dipole Moment | μ | 1-10 | Influences solubility and intermolecular interactions. |

| Mean Polarizability | α | 50-200 | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β | 10-30 - 10-28 esu | Quantifies the second-order NLO response and potential for SHG. |

| HOMO-LUMO Energy Gap | ΔE | 3-6 eV | Indicates the ease of electronic transitions and intramolecular charge transfer. |

Note: The values presented in this table are hypothetical and are intended to be illustrative of the data obtained from DFT calculations on NLO properties of organic molecules.

Further theoretical work is necessary to specifically elucidate the NLO properties of this compound and to explore its potential in the development of new optical materials.

Simulation of Intermolecular Interactions and Solution-Phase Behavior

The behavior of this compound in a solution is governed by a complex network of intermolecular interactions between the phenyl phosphate dianion, the potassium cations, and the solvent molecules. Computational simulations, particularly molecular dynamics (MD) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, are invaluable tools for investigating these interactions at an atomic level. frontiersin.orgfigshare.com

Molecular Dynamics (MD) Simulations:

MD simulations can provide detailed information about the structure and dynamics of this compound in solution. In a typical MD simulation, the system is represented by a collection of atoms that interact with each other through a set of empirical force fields. These force fields describe the potential energy of the system as a function of the atomic positions and include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

For a system containing this compound in water, an MD simulation would allow for the study of:

Solvation Structure: The arrangement of water molecules around the phenyl phosphate dianion and the potassium cations can be characterized by calculating radial distribution functions (RDFs). The RDFs would reveal the average distances and coordination numbers of water molecules in the hydration shells of the different parts of the solute.

Ion Pairing: The simulations can predict the extent of ion pairing between the potassium cations and the negatively charged oxygen atoms of the phosphate group. The potential of mean force (PMF) between a potassium ion and the phosphate group can be calculated to determine the free energy landscape of their association.

Conformational Dynamics: The flexibility of the phenyl phosphate molecule, such as the rotation around the P-O-C linkage, can be monitored over time.

Transport Properties: Properties such as the diffusion coefficients of the ions and the viscosity of the solution can be calculated from the simulation trajectories.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations:

For processes that involve changes in the electronic structure, such as chemical reactions or specific short-range interactions, a purely classical force field approach may not be sufficient. In such cases, QM/MM simulations are employed. In this approach, the region of the system where the electronic effects are most important (e.g., the phosphate group and its immediate surroundings) is treated with a quantum mechanical method, while the rest of the system (the bulk solvent) is described by a classical force field. usp.br

QM/MM simulations would be particularly useful for studying:

Hydrolysis Reactions: The mechanism of the hydrolysis of the phenyl phosphate ester bond can be investigated in detail, including the role of water molecules and potentially other species in the solution that may act as catalysts.

Specific Ion Effects: The specific interactions of different cations (e.g., comparing K+ with other alkali metal ions) with the phosphate group can be accurately modeled, taking into account electronic polarization and charge transfer effects.

Spectroscopic Properties: QM/MM simulations can be used to predict how the solvent environment affects the spectroscopic properties of phenyl phosphate, such as its vibrational or NMR spectra.

The following table summarizes the types of intermolecular interactions that can be simulated for this compound in an aqueous solution and the computational methods used to study them.

| Interaction Type | Description | Relevant Computational Method |

| Ion-Dipole | Interaction between K+ ions and the partial charges of water molecules. | MD, QM/MM |

| Ion-Ion | Electrostatic interaction between K+ ions and the phenyl phosphate dianion. | MD, QM/MM |

| Hydrogen Bonding | Interaction between the oxygen atoms of the phosphate group and the hydrogen atoms of water molecules. | MD, QM/MM |

| π-Interactions | Interactions involving the aromatic phenyl ring, such as π-π stacking (between two phenyl phosphate molecules) or cation-π interactions (between a K+ ion and the phenyl ring). acs.org | MD, QM/MM |

| van der Waals | Dispersive and repulsive forces between all atoms in the system. | MD |

Through these computational approaches, a detailed understanding of the microscopic behavior of this compound in solution can be achieved, which is crucial for its applications in various chemical and biological systems.

Kinetic and Mechanistic Studies of Phenyl Phosphate Hydrolysis and Phosphate Transfer

Enzymatic Hydrolysis by Phosphatases

Phosphatases are a class of enzymes that catalyze the hydrolysis of phosphomonoesters, releasing inorganic phosphate (B84403). Phenyl phosphate is widely used to assay the activity of these enzymes due to the ease of detecting its hydrolysis product, phenol (B47542).

Acid phosphatases (EC 3.1.3.2) are enzymes that exhibit optimal activity in acidic environments (pH < 7.0). colby.edu They are known to hydrolyze a broad range of phosphomonoesters. nih.gov Phenyl phosphate is a commonly used substrate for determining the activity of acid phosphatases. nih.govportlandpress.com

Research on acid phosphatases from various sources, such as wheat germ, potatoes, and human prostate, has demonstrated their ability to effectively hydrolyze phenyl phosphate. colby.eduresearchgate.netsciencellonline.com The reaction involves the cleavage of the P-O bond, releasing phenol and inorganic phosphate. nih.govnih.gov Studies focusing on substrate specificity indicate that while acid phosphatases can act on a wide array of substrates, phenyl phosphate is often among the preferred ones. nih.gov For instance, acid phosphatases from rat liver and Cichorium intybus seedlings have shown good activity with phenyl phosphate as a substrate. researchgate.netnih.gov The specificity of these enzymes can be broad, with some plant-derived acid phosphatases showing activity towards various phosphomonoesters, including phenyl phosphate, α- and β-glycerophosphate, and p-nitrophenyl phosphate. nih.govresearchgate.net

A continuous spectrophotometric assay has been developed for measuring the initial rate of acid phosphatase-catalyzed hydrolysis of phenyl phosphate in acidic conditions. nih.gov This method directly determines the phenol produced, allowing for the calculation of kinetic constants like K({m}) and k({cat}) for enzymes such as human prostatic acid phosphatase. nih.gov

Alkaline phosphatases (EC 3.1.3.1) are enzymes that function optimally at alkaline pH values, typically between 8 and 10. colby.edu They catalyze the hydrolysis of phosphomonoesters, including phenyl phosphate. nih.govnih.gov The kinetics of this hydrolysis have been extensively studied. For bacterial alkaline phosphatase from Escherichia coli, Michaelis–Menten parameters were measured using a series of substituted phenyl phosphates at pH 8.0. rsc.org While the catalytic rate constant (k({0})) was found to be constant, the specificity constant (k({0})/K(_{m})) varied depending on the substituent on the phenyl ring. rsc.org

The reaction mechanism of alkaline phosphatase involves the formation of a phospho-enzyme intermediate. rsc.org Kinetic studies using phenyl phosphate help elucidate this mechanism. The hydrolysis of p-nitrophenyl phosphate (pNPP), a derivative of phenyl phosphate, is a standard assay for alkaline phosphatase activity. nih.govmdpi.comwikipedia.org The enzyme catalyzes the conversion of the colorless substrate into the yellow product p-nitrophenol, which can be monitored spectrophotometrically. mdpi.comwikipedia.org

The kinetic parameters for the hydrolysis of p-nitrophenyl phosphate by bovine intestinal mucosal alkaline phosphatase have been determined. One study reported a K(_{m}) value of approximately 58 µM. researchgate.net These kinetic values can be influenced by various factors, including pH and the presence of inhibitors or cofactors. researchgate.net

Table 1: Michaelis-Menten Kinetic Parameters for Phosphatase Activity with Phenyl Phosphate Derivatives

| Enzyme Source | Substrate | pH | K({m}) (mM) | V(_{max}) (µmol/min/mg) | Reference |

| Bovine Intestinal Mucosa (Alkaline Phosphatase) | p-Nitrophenyl phosphate | 9.0 | 0.058 | Not Specified | researchgate.net |

| Cichorium intybus Seedlings (Acid Phosphatase) | p-Nitrophenyl phosphate | 5.5 | 0.3 | 7.6 | researchgate.net |

| Chickpea (Acid Phosphatase) | p-Nitrophenyl phosphate | 5.5 | 0.175 | 42 | researchgate.net |

Phytases (myo-inositol hexakisphosphate phosphohydrolases) are a subclass of phosphatases that catalyze the stepwise hydrolysis of phytic acid, the primary storage form of phosphorus in plant seeds. nih.gov While their primary substrate is phytic acid, some phytases exhibit broad substrate specificity and can hydrolyze other phosphate compounds. nih.gov

Certain fungal phytases, such as those from Aspergillus fumigatus, Emericella nidulans, and Myceliophthora thermophila, show considerable activity with a range of phosphate compounds, including phenyl phosphate and p-nitrophenyl phosphate. nih.gov In contrast, phytases from Aspergillus niger and Aspergillus terreus are more specific to phytic acid. nih.gov Wheat phytase is another example of a phytase that can non-specifically dephosphorylate substrates like p-nitrophenyl phosphate. semanticscholar.org The active site for polyphosphate substrates in wheat phytase appears to be consistent with that for p-nitrophenyl phosphate, as polyphosphates inhibit its activity towards pNPP in a dose-dependent manner. semanticscholar.org

The ability of these phytases to hydrolyze simple phosphate esters like phenyl phosphate highlights their potential versatility in liberating phosphate from various sources. nih.gov

The catalytic activity of phosphatases is highly dependent on environmental conditions such as pH, temperature, and the presence of metal ions.

pH: By definition, acid and alkaline phosphatases have distinct optimal pH ranges. Acid phosphatases typically show maximum activity at pH values between 4.0 and 6.0. colby.eduresearchgate.net For example, an acid phosphatase from Cichorium intybus seedlings showed optimal activity at pH 5.0. researchgate.net Alkaline phosphatase activity, on the other hand, increases with alkalinity, with studies on bovine intestinal mucosal alkaline phosphatase showing a substantial increase in activity as the pH was raised from 7.0 to 9.0. The pH can affect both the V({max}) and K({m}) of the enzyme, possibly by altering the ionization state of amino acid residues in the catalytic site or causing conformational changes.

Temperature: Enzyme activity generally increases with temperature up to an optimum point, beyond which the enzyme begins to denature and lose activity. bepls.commasujournal.org For an acid phosphatase from Cichorium intybus seedlings, the optimum temperature was found to be 50°C. researchgate.net For soil alkaline phosphatases, activity was observed to increase with temperatures from 20°C up to 60-70°C before declining. bepls.commasujournal.org Studies on alkaline phosphatase isoenzymes showed that the apparent Michaelis constant (K(_{m})) for the substrate 4-nitrophenyl phosphate decreased as the temperature increased from 25°C to 37°C. researchgate.net

Metal Ions: Many phosphatases are metalloenzymes and require metal ions for their activity, while other ions can act as inhibitors. Alkaline phosphatase activity often responds to the presence of cofactors like magnesium (Mg) and zinc (Zn) ions. researchgate.net For an alkaline p-nitrophenylphosphate phosphatase from Halobacterium salinarum, kinetic behavior was determined by the ratio of Mn to Na or K. oup.com Conversely, metal ions such as Zn, Cu, Ag, and Hg can deactivate acid phosphatase, while Ca and Mg may have no effect. researchgate.net Strong inhibition of acid phosphatase is also observed with phosphate, vanadate, and molybdate. researchgate.net

Table 2: Influence of Environmental Parameters on Phosphatase Activity

| Enzyme Type | Parameter | Optimal Range/Effect | Reference |

| Acid Phosphatase | pH | 4.0 - 6.0 | colby.eduresearchgate.net |

| Alkaline Phosphatase | pH | 8.0 - 10.0 | colby.edu |

| Acid Phosphatase | Temperature | ~50°C | researchgate.net |

| Alkaline Phosphatase | Temperature | Activity increases up to 60-70°C | bepls.commasujournal.org |

| Acid Phosphatase | Metal Ions | Inhibited by Zn, Cu, Hg | researchgate.net |

| Alkaline Phosphatase | Metal Ions | Requires cofactors like Mg and Zn | researchgate.net |

Non-Enzymatic Hydrolysis Pathways of Phenyl Phosphates

Phenyl phosphates can undergo hydrolysis in the absence of enzymes, although at a significantly slower rate. nih.gov The rate of this spontaneous hydrolysis is influenced by factors such as pH and temperature. researchgate.netresearchgate.net Studies on p-nitrophenyl phosphate in aqueous solution between pH 2.6 and 9.0 showed that the reaction is first-order with respect to the phosphate ester. researchgate.net The rate of spontaneous hydrolysis of the phenyl phosphate dianion is very slow, with estimations indicating a half-life of 1.1 x 10 years for alkyl phosphate dianions at 25°C. nih.gov This extremely slow uncatalyzed rate highlights the remarkable catalytic proficiency of phosphatases, which can enhance the hydrolysis rate by many orders of magnitude. nih.gov

The hydrolysis of triaryl phosphates, such as triphenyl phosphate, proceeds in a stepwise manner, first converting to diphenyl phosphate. epa.gov The hydrolysis rate of diphenyl phosphate itself under neutral or alkaline conditions is extremely slow. epa.gov

The primary products of both enzymatic and non-enzymatic hydrolysis of phenyl phosphate are phenol and inorganic phosphate. nih.govnih.govnih.gov In anaerobic microbial degradation, phenyl phosphate has been identified as the first detectable product formed from phenol, which is then subsequently carboxylated to 4-hydroxybenzoate. nih.govnih.gov Under fire conditions, hazardous decomposition products of phenyl phosphate can include carbon oxides and oxides of phosphorus. nih.gov

Factors Influencing Non-Enzymatic Degradation and Reagent Stability

The stability of dipotassium (B57713) phenyl phosphate in solution is primarily governed by the non-enzymatic hydrolysis of the phenyl phosphate anion. This process involves the cleavage of the P-O bond to the phenolate (B1203915) leaving group. The rate of this degradation is influenced by several key factors, including pH, temperature, and the presence of metal ions.

pH: The pH of the solution has a significant impact on the hydrolysis rate. In alkaline conditions, the reaction is typically base-catalyzed. The hydrolysis rate can increase with a rise in pH. Conversely, at low pH, phosphate monoesters can become protonated, which can also lead to rapid hydrolysis.

Temperature: As with most chemical reactions, higher temperatures accelerate the rate of non-enzymatic hydrolysis. This is a critical factor in determining the shelf-life and storage conditions for solutions containing dipotassium phenyl phosphate.

Substituent Effects: The nature of the aromatic ring can influence stability. Adding electron-withdrawing groups to the phenyl ring, such as a p-nitro group, can increase the reaction rate by stabilizing the developing negative charge on the phenolate oxygen in the transition state.

Metal Ions: The presence of metal ions can catalyze the hydrolysis of phosphate esters, influencing the stability of the reagent.

Factors Affecting Non-Enzymatic Stability of Phenyl Phosphate

| Factor | Effect on Stability | Mechanism of Influence |

|---|---|---|

| pH | Decreases stability at high and low pH values | Base-catalyzed hydrolysis is promoted at high pH; protonation and subsequent rapid hydrolysis can occur at low pH. |

| Temperature | Decreases stability as temperature increases | Provides the necessary activation energy for the hydrolysis reaction to proceed more rapidly. |

| Metal Ions | Can decrease stability | Act as Lewis acids, coordinating to the phosphate oxygen atoms and making the phosphorus atom more susceptible to nucleophilic attack. |

| Electron-Withdrawing Substituents | Decreases stability | Stabilizes the negative charge on the phenolate leaving group during the transition state, making P-O bond cleavage more favorable. |

Mechanisms of Phosphoryl Group Transfer

Phosphoryl group transfer is a fundamental reaction in biology. The mechanism can proceed through several distinct pathways, generally categorized as associative, dissociative, or concerted. An associative mechanism involves an addition-elimination pathway with a pentavalent phosphorane intermediate, while a dissociative mechanism proceeds through a metaphosphate intermediate. A concerted mechanism involves simultaneous bond formation and cleavage in a single transition state. Phenyl phosphate serves as a valuable model substrate for studying these mechanisms.

Investigation of Phosphate Donor Roles in Biochemical Pathways

Phenyl phosphate can act as a phosphoryl group donor in certain enzymatic reactions. A key example is its role in the anaerobic metabolism of phenol in the bacterium Thauera aromatica. The enzyme phenylphosphate synthase catalyzes the phosphorylation of phenol, but it can also use phenylphosphate itself as a phosphoryl donor in a phenol exchange reaction.

In this process, the enzyme becomes phosphorylated by phenylphosphate, which then allows for the transfer of the phosphoryl group to a labeled phenol molecule. This demonstrates that phenyl phosphate is not merely a substrate for hydrolysis but can actively participate as a phosphate donor to form a phosphorylated enzyme intermediate, a crucial step in a "ping-pong" catalytic mechanism.

Role of Metal Ions in Catalysis (e.g., Mg²⁺-dependent enzymes)

Divalent metal ions, particularly Mg²⁺ and Zn²⁺, play a critical role in the enzymatic hydrolysis of phosphate esters like phenyl phosphate. Many phosphatases are metalloenzymes that require these ions for their catalytic activity.

The role of Mg²⁺ in catalysis can be multifaceted:

Lewis Acid Catalysis: Mg²⁺ ions can coordinate with the non-bridging phosphoryl oxygens of the substrate. This interaction enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water or an amino acid residue in the enzyme's active site.

Transition State Stabilization: The metal ion helps to stabilize the buildup of negative charge that occurs on the oxygen atoms of the phosphoryl group in the trigonal bipyramidal transition state.

Enzyme Structure and Conformation: In some enzymes, Mg²⁺ is essential for maintaining the correct three-dimensional structure of the active site, ensuring that catalytic residues are properly positioned.

Studies on enzymes like alkaline phosphatase show a direct correlation between Mg²⁺ concentration and reaction rate. For instance, increasing Mg²⁺ concentration can lead to a significant increase in the rate of hydrolysis of phosphate monoesters. This activation highlights the integral role of the metal ion in the catalytic cycle. While the hydrolysis of phosphate ester monoanions can proceed without metal ions, likely through a dissociative process, metalloenzymes are believed to utilize an associative mechanism facilitated by the metal ions.

Role of Mg²⁺ in Enzymatic Phosphate Transfer

| Function | Description |

|---|---|

| Enhancing Electrophilicity | Acts as a Lewis acid, withdrawing electron density from the phosphorus atom and making it a better target for nucleophiles. |

| Stabilizing Transition State | Neutralizes the developing negative charge on the phosphate group during the reaction's transition state. |

| Substrate Binding/Orientation | Can act as a bridge between the enzyme and the phosphate substrate, ensuring proper orientation for catalysis. |

| Structural Integrity | Contributes to the proper folding and conformation of the enzyme's active site. |

Phosphorylated Enzyme Intermediates and Reaction Mechanisms

Many phosphoryl transfer reactions catalyzed by phosphotransferases and phosphatases proceed via a covalent mechanism involving a phosphorylated enzyme intermediate. This is often part of a ping-pong mechanism, where the enzyme reacts with the first substrate (the phosphate donor) to form a modified enzyme, which then reacts with the second substrate (the phosphate acceptor).

The reaction catalyzed by phenylphosphate synthase provides a clear example. The proposed mechanism involves the following steps:

Formation of the Phosphoenzyme: A specific amino acid residue in the enzyme's active site acts as the nucleophile. In the case of one of the proteins of phenylphosphate synthase, histidine-569 has been identified as the phosphorylated amino acid, forming a phospho-histidine intermediate.

Phosphoryl Transfer to Acceptor: The phosphorylated enzyme intermediate then binds the second substrate (the phosphate acceptor, e.g., phenol). The acceptor attacks the phosphorus atom of the phospho-histidine intermediate, leading to the transfer of the phosphoryl group and the regeneration of the free enzyme.

This stepwise mechanism, involving the formation and breakdown of a covalent phosphoenzyme intermediate, is a common strategy used by enzymes to facilitate phosphoryl group transfer.

Enzymatic Applications and Biological Role of Phenyl Phosphate in Research

Phenyl Phosphate (B84403) as a Substrate in Enzyme Activity Assays

Phenyl phosphate and its derivatives are widely used as artificial substrates to measure the activity of phosphatases. The enzymatic hydrolysis of these substrates releases phenol (B47542) or a phenolate (B1203915) derivative, which can be detected and quantified using various methods.

Colorimetric and Fluorometric Detection Methods for Phosphatases

The activity of phosphatases, such as acid and alkaline phosphatases, can be determined by monitoring the release of the phenol group from a phenyl phosphate substrate.

Colorimetric Assays: A common chromogenic substrate used in these assays is p-nitrophenyl phosphate (pNPP). nih.govresearchgate.net The hydrolysis of pNPP by phosphatases yields p-nitrophenol, which is a yellow-colored product that can be measured spectrophotometrically at 405 nm under alkaline conditions. nih.govnih.gov This method allows for the quantification of enzyme activity by correlating the color intensity to the amount of product formed. These assays are versatile and can be adapted for various formats, including multiwell plates for high-throughput screening. nih.gov

Fluorometric Assays: For higher sensitivity, fluorogenic substrates are employed. These substrates, upon enzymatic cleavage, produce a fluorescent product. An example is the AttoPhos® Substrate, which is hydrolyzed by alkaline phosphatase to produce 2´-[2-benzthiazoyl]-6´-hydroxy-benzthiazole (BBT), a highly fluorescent compound. researchgate.net Fluorescence-based methods offer significant advantages, including increased sensitivity, speed, and a wider dynamic range compared to colorimetric assays. researchgate.net Another approach involves a system where the enzymatic hydrolysis of ascorbic acid 2-phosphate (a substrate for alkaline phosphatase) produces ascorbic acid. This product then reduces Cu2+ to Cu+, preventing the oxidation of non-fluorescent thiamine to the fluorescent thiochrome, thus resulting in a decrease in fluorescence that is proportional to the enzyme's activity. nih.gov

| Assay Type | Principle | Common Substrate | Detection Method |

| Colorimetric | Enzymatic hydrolysis releases a colored product. | p-Nitrophenyl phosphate (pNPP) | Spectrophotometry (Absorbance at 405 nm) |

| Fluorometric | Enzymatic hydrolysis releases a fluorescent product. | AttoPhos® Substrate, DiFMUP | Fluorometry (Measures fluorescence emission) |

| Fluorometric (Indirect) | Enzymatic product inhibits a fluorescence-generating reaction. | Ascorbic acid 2-phosphate | Fluorometry (Measures decrease in fluorescence) |

Applications in Biochemical Research Assays (e.g., ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay. In many ELISA formats, an enzyme is conjugated to an antibody for detection purposes. Alkaline phosphatase (AP) is a commonly used enzyme in these assays, and phenyl phosphate derivatives are often used as substrates for detection. nih.govresearchgate.net

In an AP-based ELISA, after the antibody-enzyme conjugate has bound to the target antigen, a substrate solution containing a phenyl phosphate derivative like pNPP is added. nih.gov The AP enzyme catalyzes the hydrolysis of pNPP, producing a colored product. The intensity of the color, which can be measured with a spectrophotometer, is directly proportional to the amount of target antigen present in the sample. nih.govresearchgate.net This allows for the sensitive quantification of a wide range of analytes. Both kinetic and endpoint measurements can be performed in these assays. nih.gov

Kinetic Studies in Enzyme Characterization

Phenyl phosphate and its substituted analogs are valuable substrates for studying the kinetics of phosphatases. By measuring the rate of hydrolysis of these substrates at different concentrations, key enzymatic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. researchgate.netnih.govcapes.gov.br

For example, studies on alkaline phosphatase from Escherichia coli have utilized a series of substituted phenyl phosphates to investigate the relationship between the substrate structure and enzyme activity. nih.gov Such kinetic analyses provide insights into the enzyme's catalytic mechanism, substrate specificity, and the effects of inhibitors. nih.govasm.org A continuous spectrophotometric assay using phenyl phosphate has been developed to determine the initial rate of acid phosphatase-catalyzed reactions, allowing for the direct estimation of kinetic constants without interrupting the reaction. nih.gov

Role in Microbial Metabolism and Biotransformation

Phenyl phosphate is a key intermediate in the anaerobic degradation of phenol by certain microorganisms. This metabolic role is crucial for the bioremediation of phenol-contaminated environments under anoxic conditions.

Anaerobic Phenol Degradation Pathways Involving Phenyl Phosphate

In the absence of oxygen, some bacteria have evolved a unique pathway to break down phenol. This process, observed in denitrifying bacteria like Thauera aromatica and sulfate-reducing bacteria such as Desulfatiglans anilini, begins with the activation of the chemically stable phenol molecule. nih.govnih.govresearchgate.net

The initial step in this anaerobic pathway is the phosphorylation of phenol to phenylphosphate. nih.govnih.govethz.ch This reaction is catalyzed by the enzyme phenylphosphate synthase. nih.gov The resulting phenylphosphate is then carboxylated by phenylphosphate carboxylase to form 4-hydroxybenzoate. nih.govnih.gov This carboxylation is a novel CO2 fixation reaction. nih.gov The 4-hydroxybenzoate is subsequently further metabolized. ethz.ch This pathway demonstrates a biological equivalent of the Kolbe-Schmitt carboxylation. nih.gov

Simplified Anaerobic Phenol Degradation Pathway:

| Step | Reactant(s) | Enzyme | Product(s) |

| 1. Phosphorylation | Phenol + ATP | Phenylphosphate synthase | Phenylphosphate + AMP + Pi |

| 2. Carboxylation | Phenylphosphate + CO2 | Phenylphosphate carboxylase | 4-Hydroxybenzoate + Pi |

Characterization of Phenylphosphate Synthase and Associated Proteins

Phenylphosphate synthase, the enzyme responsible for the initial phosphorylation of phenol, has been characterized in detail in Thauera aromatica. nih.gov It is a novel phosphotransferase that consists of three separate proteins. nih.govasm.org

Protein 1 (ppsA): This 70 kDa protein contains a conserved histidine residue and is responsible for the transfer of the phosphoryl group. nih.govasm.org

Protein 2 (ppsB): A 40 kDa protein that is also required for the phosphorylation of phenol in the presence of MgATP. nih.gov

Protein 3 (ppsC): This 24 kDa protein stimulates the reaction severalfold. nih.gov

The phosphoryl group transferred to phenol originates from the β-phosphate group of ATP. nih.gov This ATP-dependent phosphorylation is a crucial step as it activates the phenol for the subsequent carboxylation reaction, even at low environmental concentrations of phenol. nih.gov Studies have shown that the genes encoding these proteins are typically organized in a gene cluster that is induced by the presence of phenol. nih.govnih.gov

Phosphorylation of Phenol and Isotope Exchange Reactions

The phenylphosphate synthase system is composed of three distinct protein components. nih.govasm.org

Protein 1 (70 kDa): This protein is homologous to the central part of phosphoenolpyruvate synthase and contains a conserved histidine residue (His-569) which becomes phosphorylated. nih.govasm.org

Protein 2 (40 kDa): Resembling the N-terminal part of phosphoenolpyruvate synthase, this protein is required, along with Protein 1 and MgATP, for the net phosphorylation of phenol. nih.govasm.org

Protein 3 (24 kDa): This accessory protein stimulates the reaction severalfold, though its precise role is not fully understood. nih.govnih.gov

The catalytic mechanism is proposed to be a "ping-pong" mechanism. nih.govasm.org First, a diphosphoryl group is transferred from ATP to the His-569 residue on Protein 1. Subsequently, a phosphate group is cleaved off, which renders the reaction unidirectional. nih.gov This phosphorylated histidine on Protein 1 then serves as the phosphorylating agent, transferring the remaining phosphoryl group to the phenol substrate to form phenyl phosphate. nih.govasm.org

A key characteristic of this enzymatic process is the catalysis of an isotope exchange reaction. nih.govasm.org In the absence of ATP and Protein 2, Protein 1 alone can catalyze the exchange between free, radiolabeled [¹⁴C]phenol and the phenol moiety of phenylphosphate. nih.govasm.orgresearchgate.net This exchange reaction provided early evidence for the formation of a phosphorylated enzyme intermediate, a hallmark of the ping-pong mechanism. nih.gov

Phenyl Phosphate as a Tool Compound in Enzymology

Probing Efficacy and Mechanisms of Phosphatases

Phenyl phosphate and its derivatives are widely used as chromogenic substrates to probe the efficacy and mechanisms of various phosphatases, including acid and alkaline phosphatases. nih.govrsc.orgkarger.com The enzymatic reaction involves the hydrolysis of the phenyl phosphate ester bond, releasing phenol and inorganic phosphate. nih.gov The utility of phenyl phosphate as a tool compound lies in the ease of detecting one of the reaction products, phenol, which allows for the continuous monitoring of enzyme activity. nih.gov

Spectrophotometric assays are commonly employed for this purpose. nih.govkarger.com For instance, a continuous assay for acid phosphatase measures the initial rate of the reaction by kinetically measuring the absorbance of the phenol product. nih.gov This direct measurement is advantageous as it does not require stopping the reaction with alkali or precipitation steps, which are often necessary in endpoint assays. nih.gov By measuring the rate of phenol formation at various concentrations of phenyl phosphate, key kinetic constants of the phosphatase can be determined.

Interactive Table: Kinetic Parameters of Human Prostatic Acid Phosphatase

| pH | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) |

| 3.8 | Data Not Available in Source | Data Not Available in Source |

| 4.5 | Data Not Available in Source | Data Not Available in Source |

| 5.7 | Data Not Available in Source | Data Not Available in Source |

This table is based on research that used phenyl phosphate to determine the kinetic constants (Km and kcat) for human prostatic acid phosphatase at various pH levels, demonstrating its utility in characterizing enzyme efficacy nih.gov. Specific values were not provided in the abstract.

These kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat), provide fundamental insights into the enzyme's performance. The Km value reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. Together, these values are crucial for comparing the efficacy of different phosphatases or the effect of inhibitors and activators on enzyme activity. rsc.org

Use as a Molecular Fragment in Structure-Based Drug Discovery Studies (e.g., Src SH2 domain interactions)

In the realm of structure-based drug discovery, phenyl phosphate serves as a valuable molecular fragment that mimics the essential features of phosphotyrosine (pTyr). frontiersin.orgescholarship.orgcore.ac.uk Phosphotyrosine is a critical post-translational modification that governs a vast number of signaling pathways, many of which are mediated by protein-protein interaction modules known as Src Homology 2 (SH2) domains. frontiersin.orgnih.gov There are 120 SH2 domains in humans, and they function by recognizing and binding to specific peptide sequences containing a pTyr residue. nih.gov

The interaction between an SH2 domain and a pTyr-containing peptide is often described as a "two-pronged plug" model. frontiersin.orgnih.gov This interaction involves two main binding pockets on the SH2 domain surface:

A deep, positively charged pocket that specifically recognizes and binds the negatively charged phosphate group of the phosphotyrosine. nih.govnih.gov

A second, more variable pocket that confers binding specificity by recognizing amino acid residues C-terminal to the pTyr. nih.govnih.gov

The binding of the phosphate moiety is the primary and most critical interaction for SH2 domain recognition. frontiersin.orgnih.gov Phenyl phosphate, consisting of a phosphate group attached to a phenyl ring, represents the minimal essential structure of phosphotyrosine required for binding to this primary pocket. Researchers use this simple fragment to study the fundamental thermodynamics and structural requirements of the SH2-pTyr interaction. By analyzing how phenyl phosphate or similar small molecules bind to the SH2 domain of proteins like the Src family kinases, scientists can map the key interactions within the binding site. nih.gov This information is foundational for designing more complex and selective inhibitors that can block these signaling pathways, a key strategy in developing treatments for diseases such as cancer where these pathways are often dysregulated. nih.govgrantome.com

Stabilization of Phenyl Phosphate Reagents for Research Applications

The stability of phenyl phosphate reagents is paramount for obtaining reliable and reproducible results in research applications, particularly in enzymatic assays. wikipedia.org The ester linkage in phenyl phosphate is susceptible to non-enzymatic hydrolysis, a process that is highly dependent on factors such as pH and temperature. wikipedia.orgresearchgate.netnih.gov The stability of phenolic compounds, in general, can be significantly affected by pH, with many showing degradation in alkaline conditions. nih.govresearchgate.net

To ensure that the measured hydrolysis of phenyl phosphate is due to enzymatic activity rather than spontaneous chemical breakdown, it is crucial to maintain a stable pH environment. This is achieved by preparing and running the assays in appropriate buffer solutions. nih.gov The choice of buffer and its pH is critical and is typically optimized for the specific enzyme being studied. For example, acid phosphatases are assayed in acidic buffers (e.g., pH 4-6), while alkaline phosphatases require alkaline buffers (e.g., pH 8-10) for optimal activity. colby.edu

Using a buffer, such as a potassium phosphate or TRIS buffer, maintains the pH at a constant level throughout the experiment, minimizing the rate of non-enzymatic hydrolysis and ensuring the enzyme operates under its optimal or desired conditions. nih.govmdpi.com Furthermore, stock solutions of phosphate-containing substrates are often kept on ice to slow any potential degradation over time. colby.edu For long-term storage, freezing at -20°C is a common practice to preserve the integrity of the reagent. wikipedia.orgnih.gov By controlling these conditions, researchers can ensure the stability of the phenyl phosphate reagent, leading to accurate and consistent kinetic data.

Advanced Research Avenues and Potential Directions for Phenyl Phosphate Studies

Development of Novel Phenyl Phosphate (B84403) Derivatives for Chemical Biology Applications

The core structure of phenyl phosphate serves as a versatile scaffold for the synthesis of novel derivatives aimed at specific applications in chemical biology. Researchers are actively designing and creating new molecules to probe biological systems, act as inhibitors, or serve as flame retardants.

One area of development is in the synthesis of flame retardants containing phosphorus and nitrogen elements. For example, Piperazinyl phenyl phosphate (PPOP) and 4,4‐diaminodiphenylmethyl phenyl phosphate (DPOA) have been successfully synthesized and characterized for their application in epoxy resins. researchgate.net This approach highlights the potential for creating phenyl phosphate derivatives with enhanced material---protecting properties.

Another significant application is the development of derivatives as potential therapeutic agents. By modifying the phenyl phosphate structure, scientists have created novel NF-κB inhibitors. mdpi.com These compounds are synthesized by reacting aminoquinazoline derivatives with isocyanates or isothiocyanates. mdpi.com The resulting derivatives have shown potential as anti-inflammatory agents with reduced cytotoxicity, demonstrating the platform's utility in drug discovery. mdpi.com The design strategy often involves creating dual-target ligands, such as phenyl-urea derivatives that can simultaneously activate glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ), showcasing the adaptability of the phenyl group for creating multi-target drugs. researchgate.net

Table 1: Examples of Novel Phenyl Phosphate Derivatives and Their Applications

| Derivative Name | Key Structural Feature | Application Area | Research Finding |

|---|---|---|---|

| Piperazinyl phenyl phosphate (PPOP) | Contains phosphorus and nitrogen | Flame Retardants | Successfully synthesized and applied to enhance the flame retardancy of epoxy resins. researchgate.net |

| (4-Phenylamino)quinazoline Alkylthiourea Derivatives | Quinazoline scaffold with thiourea (B124793) linkage | NF-κB Inhibition | Optimized to create inhibitors with reduced EGFR kinase activity and low cytotoxicity, showing potential as anti-inflammatory agents. mdpi.com |

Investigation of Phenyl Phosphates in Supramolecular Chemistry and Materials Science

Phenyl phosphates are gaining attention in the fields of supramolecular chemistry and materials science due to their unique structural and chemical properties. Although organophosphorus compounds are less common objects of study in supramolecular chemistry compared to other molecules, their importance is growing. benthamscience.com Research is focused on developing host molecules that can form supramolecular structures with organophosphates. benthamscience.com

In materials science, phosphorus-based compounds are crucial for creating halogen-free flame retardants. nih.gov The chemical versatility of phosphorus allows for the design of flame retardants with specific properties by altering the binding patterns, for instance, by changing from alkyl to phenyl groups. nih.gov Systematic studies on how the gradual variation of the phosphorus binding pattern (e.g., P-O vs. P-N bonds) impacts the flame retardant mechanism are being conducted to create more efficient materials. acs.org

Furthermore, the functional groups associated with phenyl phosphates are being explored for their interfacial interactions in advanced materials. For example, phosphonic acid functional groups have been shown to impact the crystal structure and growth of co-evaporated perovskite thin films, which are used in next-generation solar cells. researchgate.net Understanding these interactions is critical for fabricating high-quality and stable perovskite devices.

Further Elucidation of Metabolic Pathways and Enzyme Systems Involving Phenyl Phosphates

Phenyl phosphate is a key intermediate in certain metabolic pathways, and ongoing research seeks to further clarify its role and the enzymes involved. In some anaerobic bacteria, the degradation of phenol (B47542) proceeds through its conversion to phenyl phosphate. nih.gov This initial phosphorylation step is catalyzed by a novel enzyme, phenylphosphate synthase. nih.gov The resulting phenyl phosphate is then carboxylated to 4-hydroxybenzoate. nih.gov Studies in denitrifying Pseudomonas strains have confirmed that phenylphosphate is the first detectable product formed from phenol, and its consumption is directly linked to the formation of 4-hydroxybenzoate. nih.gov

The Pentose Phosphate Pathway (PPP) is another critical metabolic route where phosphate esters play a central role. nih.gov The PPP is responsible for producing NADPH, which is vital for protecting cells against oxidative stress, and for generating precursors for nucleotide and amino acid synthesis. nih.gov While not directly involving phenyl phosphate, the study of enzymes and intermediates in the PPP provides a broader context for understanding the metabolism of phosphate-containing organic molecules in cellular systems. nih.govresearchgate.net Elucidating these pathways often involves complex kinetic modeling to understand how to engineer cellular systems to maximize reaction fluxes or metabolite concentrations. nih.govjefferson.edu

Table 2: Phenyl Phosphate in Metabolic Pathways | Pathway | Organism/System | Role of Phenyl Phosphate | Key Enzyme System | | --- | --- | --- | --- | | Anaerobic Phenol Degradation | Thauera aromatica, Pseudomonas sp. | Intermediate | Phenylphosphate is formed from phenol and subsequently carboxylated. nih.gov | Phenylphosphate Synthase nih.gov | | Pentose Phosphate Pathway (PPP) | General Cellular Metabolism | Contextual (Phosphate Esters) | While not a direct participant, the PPP involves numerous phosphate esters (e.g., glucose-6-phosphate, ribose-5-phosphate) and provides insight into phosphate metabolism. nih.gov | Transketolase, Glucose-6-phosphate dehydrogenase nih.gov |

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The combination of computational modeling and experimental techniques is proving to be an invaluable approach for gaining deeper insights into the chemical transformations and reaction mechanisms of phosphorus compounds like phenyl phosphate. ethz.ch This hybrid strategy is particularly effective for understanding molecular structures, bond energies, and reaction barriers that can be difficult to determine through experiments alone. ethz.ch

Density Functional Theory (DFT) is a core component of this integrated approach. ethz.ch It is used to explore the reactivity of organophosphorus compounds and analyze their spectroscopic characteristics. For instance, DFT studies, when combined with spectroscopic and structural analyses, have helped elucidate the catalytic mechanisms of organometallic complexes involved in reactions such as the hydrophosphination of olefins. ethz.ch

This dual approach is also applied to understand the photochemistry of newly synthesized phosphorus compounds, such as acylphosphane oxides developed as potential photoinitiators. ethz.ch By integrating computational techniques with experimental data from various spectroscopic methods, researchers can build comprehensive models that explain the behavior and reactivity of these complex molecules. ethz.ch This synergy between theory and experiment is essential for the rational design of new phenyl phosphate derivatives and for predicting their properties and functions in various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.